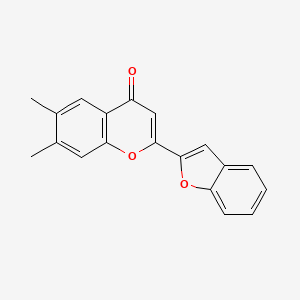

2-(1-Benzofuran-2-yl)-6,7-dimethylchromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Benzofuran derivatives are found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One common method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using techniques such as FTIR, 1H-, 13C- and 1H-13C HMQC NMR spectroscopic analysis, and their 3D structures can be confirmed by single-crystal X-ray diffraction studies .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A series of novel 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives were synthesized to investigate their fluorescent properties in different organic solvents. These compounds displayed significant fluorescence, indicating their potential as blue-green fluorescent probes for various applications (Bodke, Shankerrao, & Harishkumar, 2013).

Spectroscopic and Computational Investigations

The structural and spectroscopic characteristics of (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide were examined through spectroscopic methods and quantum chemical computations, revealing insights into the molecule's nature and interactions, further underlining its potential for scientific research applications (Khemalapure et al., 2020).

Antioxidant and Anticancer Activities

Research into the cytotoxicity of various 2-arylazolylchromones and 2-triazolylchromones, utilizing the chromone structure common in flavonoids, has shown potential anticancer applications. These compounds were tested against human oral squamous cell carcinoma cell lines, with some showing significant tumor-specificity and suggesting a pathway for designing new anticancer drugs (Nagai et al., 2019).

Radical Scavenging Potency

The radical scavenging abilities of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates were characterized, revealing their potent antioxidant properties. This highlights their potential as therapeutic agents, particularly in combating oxidative stress-related diseases (Then et al., 2017).

Analgesic and Anti-inflammatory Activities

Benzofuran pyrazole heterocycles have been synthesized and assessed for their analgesic and anti-inflammatory activities. Preliminary screenings indicated that some of these compounds exhibit promising analgesic and anti-inflammatory properties, suggesting their potential for development into new therapeutic agents (Kenchappa & Bodke, 2020).

Wirkmechanismus

Target of Action

Benzofuran derivatives, which this compound is a part of, have been found to exhibit antimicrobial properties . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been found to exhibit antimicrobial properties . For instance, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, a benzofuran derivative, was found to be effective against S. aureus and E. coli .

Biochemical Pathways

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications .

Result of Action

Benzofuran derivatives have been found to exhibit antimicrobial properties .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(1-benzofuran-2-yl)-6,7-dimethylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-11-7-14-15(20)10-19(22-17(14)8-12(11)2)18-9-13-5-3-4-6-16(13)21-18/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEBIEWKXVUTDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride](/img/structure/B2929566.png)

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2929567.png)

![[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine](/img/structure/B2929569.png)

![ethyl 3-carbamoyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2929571.png)

![3-ethyl-2-((3-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929575.png)

![N-[1-[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2929578.png)

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2929580.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride](/img/structure/B2929589.png)